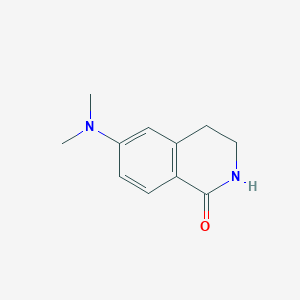

6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one

Descripción

BenchChem offers high-quality 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-(dimethylamino)-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(2)9-3-4-10-8(7-9)5-6-12-11(10)14/h3-4,7H,5-6H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVYDDCPVLLCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=O)NCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Structural Profiling and Synthetic Utility of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one in Targeted Kinase Inhibition

Executive Summary

In the landscape of modern targeted therapeutics, the architectural precision of small-molecule building blocks dictates the efficacy and selectivity of the final active pharmaceutical ingredient (API). 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1178884-33-7) has emerged as a privileged heterocyclic scaffold[1]. By combining a conformationally restricted lactam core with an electron-modulating dimethylamino group, this intermediate is highly optimized for the synthesis of advanced kinase inhibitors, particularly non-covalent Bruton's Tyrosine Kinase (BTK) inhibitors[2] and PI3K modulators[3]. This whitepaper dissects its physicochemical properties, upstream synthetic methodologies, and downstream applications in drug discovery.

Physicochemical Profiling & Structural Causality

The utility of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one is rooted in its highly specific structural features. The 3,4-dihydroisoquinolin-1(2H)-one core provides a rigid, planar aromatic system fused to a non-planar, saturated lactam ring.

-

The Lactam Motif: The cyclic amide (lactam) acts as a highly directional hydrogen bond donor (via the NH) and acceptor (via the carbonyl oxygen). In kinase inhibitor design, this motif is frequently deployed to anchor the molecule within the ATP-binding hinge region of the target kinase[2].

-

The 6-Dimethylamino Group: Positioned para to the lactam carbonyl, the dimethylamino group acts as a strong electron-donating group (EDG). This electronic push increases the electron density of the aromatic ring, subtly modulating the pKa of the lactam nitrogen to optimize its nucleophilicity for downstream cross-coupling reactions. Furthermore, the tertiary amine improves the overall solubility and lipophilicity profile (LogP) of the resulting API.

Quantitative Data Summary

The following table summarizes the core physicochemical metrics of the compound[1]:

| Parameter | Value |

| Chemical Name | 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one |

| CAS Registry Number | 1178884-33-7 |

| Molecular Formula | C11H14N2O |

| Molecular Weight | 190.24 g/mol |

| Hydrogen Bond Donors | 1 (Lactam NH) |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Dimethylamino Nitrogen) |

| Topological Polar Surface Area (TPSA) | ~32.3 Ų |

| Physical State | Solid (Standard ambient temperature and pressure) |

Upstream Synthetic Methodology

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core requires precise control over carbon-carbon bond formation and subsequent reduction. The standard upstream precursor is 4-(dimethylamino)-N-(dimethylaminomethylidene)-2-methylbenzamide (CAS: 1462328-58-0)[4].

Step-by-Step Protocol: Base-Mediated Cyclization and Reduction

This protocol is designed as a self-validating system , ensuring that each chemical transformation is analytically confirmed before proceeding to the next stage, thereby preventing the propagation of impurities.

Step 1: Precursor Activation (Anhydrous Conditions)

-

Action: Dissolve 1.0 equivalent of 4-(dimethylamino)-N-(dimethylaminomethylidene)-2-methylbenzamide in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Causality: Anhydrous conditions are critical. The dimethylaminomethylidene group is susceptible to premature hydrolysis in the presence of atmospheric moisture, which would abort the cyclization pathway.

Step 2: Deprotonation and Intramolecular Cyclization

-

Action: Cool the reactor to 0°C. Dropwise, add 1.5 equivalents of a strong base (e.g., Potassium tert-butoxide)[4].

-

Causality: The strong base selectively deprotonates the acidic benzylic protons of the ortho-methyl group. The resulting enolate-like intermediate undergoes an intramolecular nucleophilic attack on the formamidine carbon, ejecting dimethylamine and closing the ring to form an unsaturated isoquinolinone intermediate.

-

In-Process Quality Control (IPQC): Self-Validation Check. Remove a 50 µL aliquot, quench with aqueous NH4Cl, and analyze via LC-MS. The reaction is deemed complete only when the precursor mass (m/z 234.3) is fully depleted and the unsaturated intermediate mass is dominant.

Step 3: Catalytic Reduction

-

Action: To the reaction mixture, add a catalytic amount of Palladium on Carbon (Pd/C) or Palladium diacetate, and introduce a hydrogen gas atmosphere (or use Sodium borohydride)[4].

-

Causality: The initial cyclization yields a fully conjugated system. The reduction step specifically saturates the C3-C4 double bond, yielding the targeted dihydro derivative. This saturation introduces sp3 character, which is vital for the three-dimensional geometry required in modern drug targets.

Step 4: Quenching, Extraction, and Purification

-

Action: Purge the reactor with nitrogen, filter through a Celite pad to remove the Pd catalyst, and concentrate the filtrate. Purify via silica gel chromatography (Dichloromethane/Methanol gradient).

-

Analytical Validation: 1H-NMR (DMSO-d6) must show the disappearance of the vinylic protons and the emergence of two distinct triplets (~3.4 ppm and ~2.8 ppm) corresponding to the aliphatic C3 and C4 protons of the newly formed dihydro-ring. LC-MS must confirm the exact mass of m/z 191.2 [M+H]+[1].

Fig 1. Synthetic workflow from benzamide precursor to advanced kinase inhibitor.

Downstream Application: Assembly of Kinase Inhibitors

Once isolated, the lactam nitrogen (Position 2) of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one serves as the primary vector for further functionalization. Through transition-metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig amination), the isoquinolinone core is grafted onto complex aryl halides.

This methodology is utilized to synthesize highly complex downstream drug candidates, such as CAS 1198765-28-4 (a morpholine-carbonyl-pyridin-amino-oxopyridin-benzaldehyde derivative)[5] and CAS 1178884-08-6 [6]. These massive, multi-ring architectures are characteristic of highly selective, non-covalent BTK inhibitors developed for the treatment of refractory hematological malignancies and autoimmune disorders[2].

Biological Context: The BTK Signaling Pathway

Why utilize this specific isoquinolinone building block? In B-cell malignancies, the B-Cell Receptor (BCR) signaling pathway is constitutively active. BTK is a critical node in this pathway[2]. The isoquinolinone derivatives synthesized from CAS 1178884-33-7 are designed to slip into the ATP-binding pocket of BTK. The lactam core forms critical hydrogen bonds with the kinase hinge region, while the extended morpholine-pyridine tail interacts with the specificity pockets, effectively shutting down downstream B-cell proliferation.

Fig 2. Inhibition of the BTK signaling pathway by isoquinolinone-derived compounds.

Conclusion

The compound 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one is far more than a simple chemical catalog item; it is a rationally designed architectural keystone. By understanding the causality behind its structural features—specifically the dual role of the lactam for target binding and the dimethylamino group for electronic modulation—drug development professionals can effectively deploy this intermediate in the synthesis of next-generation targeted therapies.

References

-

Molaid. "4-(dimethylamino)-N-(dimethylaminomethylidene)-2-methylbenzamide - CAS 1462328-58-0." Molaid Chemical Database. Available at:[Link]

-

Molaid. "2-[6-(Dimethylamino)-1-oxo-3,4-dihydroisoquinolin-2-yl]-6-[1-methyl-5-[[5-(morpholine-4-carbonyl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]benzaldehyde - CAS 1198765-28-4." Molaid Chemical Database. Available at:[Link]

- Genentech, Inc. "US10751342B2 - Use of inhibitors of Bruton's tyrosine kinase (Btk)." Google Patents.

- Genentech, Inc. "EP3350183A1 - Solid forms of isoquinolinone derivatives, process of making, compositions comprising, and methods of using the same." Google Patents.

Sources

- 1. 6-(dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 2. US10751342B2 - Use of inhibitors of Bruton's tyrosine kinase (Btk) - Google Patents [patents.google.com]

- 3. EP3350183A1 - Solid forms of isoquinolinone derivatives, process of making, compositions comprising, and methods of using the same - Google Patents [patents.google.com]

- 4. 4-(dimethylamino)-N-(dimethylaminomethylidene)-2-methylbenzamide - CAS号 1462328-58-0 - 摩熵化学 [molaid.com]

- 5. 2-[6-(Dimethylamino)-1-oxo-3,4-dihydroisoquinolin-2-yl]-6-[1-methyl-5-[[5-(morpholine-4-carbonyl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]benzaldehyde - CAS号 1198765-28-4 - 摩熵化学 [molaid.com]

- 6. guidechem.com [guidechem.com]

Photophysical Properties of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one

This guide provides an in-depth technical analysis of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one , a specialized fluorophore characterized by its donor-acceptor (D-π-A) architecture. This molecule serves as a model system for understanding intramolecular charge transfer (ICT) in heterocyclic lactams and has potential applications as a sensitive polarity probe in biological microenvironments.

Technical Guide for Researchers & Drug Development Professionals

Executive Summary & Chemical Identity

6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one represents a class of push-pull fluorophores where a strong electron donor (dimethylamino group) is conjugated to an electron acceptor (lactam carbonyl) via a fused benzene ring. This structure mimics the photophysics of well-known solvatochromic probes like Prodan and 6-dimethylamino-1-tetralone but incorporates a hydrogen-bond-donating lactam moiety (NH), adding a secondary dimension of solvent sensitivity.

Chemical Profile

| Property | Detail |

| IUPAC Name | 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one |

| Core Scaffold | 3,4-Dihydroisoquinolin-1(2H)-one (Dihydroisocarbostyril) |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Key Functional Groups | C-6 Dimethylamino (Donor), C-1 Carbonyl (Acceptor), N-2 Lactam (H-bond Donor) |

| Electronic Character | Intramolecular Charge Transfer (ICT) System |

Photophysical Core: Mechanisms & Spectra

The photophysics of this molecule are governed by the interplay between the locally excited (LE) state and the charge transfer (ICT) state.

Absorption Characteristics

The ground state absorption is dominated by a

- (Non-polar): Typically ~340–360 nm.

- (Polar): Slight red-shift (~360–380 nm) due to stabilization of the more polar excited state, though less pronounced than emission shifts.

-

Molar Extinction Coefficient (

): Expected range

Emission & Solvatochromism

The emission spectrum is highly sensitive to solvent polarity (positive solvatochromism), a hallmark of ICT fluorophores. Upon excitation, the electron density shifts from the dimethylamino group to the carbonyl, creating a giant dipole in the excited state (

-

Non-polar Solvents (e.g., Hexane, Toluene): Emission is blue/cyan (430–460 nm) with high quantum yield (

). The excited state retains a planar geometry. -

Polar Aprotic Solvents (e.g., DMSO, DMF): Emission red-shifts to green/yellow (500–540 nm) as solvent dipoles reorient to stabilize the ICT dipole.

-

Polar Protic Solvents (e.g., Methanol, Water): Significant red-shift (up to 550+ nm) accompanied by fluorescence quenching. The lactam NH group can donate a hydrogen bond to the solvent, while the carbonyl accepts one; these specific interactions can facilitate non-radiative decay pathways, often via Twisted Intramolecular Charge Transfer (TICT) states if the dimethylamino group rotates.

Mechanism of Action (ICT vs. TICT)

The fluorescence modulation follows a dual-state model:

-

Planar ICT (Highly Fluorescent): In rigid or non-polar media, the molecule emits from a planar state.

-

Twisted ICT (Non-Radiative): In fluid polar media, the dimethylamino group may twist relative to the benzene plane, breaking conjugation and leading to a dark state (quenching). This makes the molecule a potential molecular rotor for viscosity sensing.

Diagram 1: Photophysical Mechanism (Jablonski & ICT)

Caption: Energy landscape showing the competition between emissive Planar ICT and non-radiative TICT states, modulated by solvent polarity and viscosity.

Experimental Protocols

Synthesis Strategy

While commercial availability is limited, the synthesis is accessible via cyclization of substituted benzamides.

-

Precursor: 4-(dimethylamino)-N-[(dimethylamino)methylene]-2-methylbenzamide.[1]

-

Cyclization: Acid-catalyzed or thermal cyclization to form the lactam ring.

-

Purification: Recrystallization from ethanol/water or silica gel chromatography (DCM:MeOH gradient).

Spectroscopic Characterization Workflow

To accurately determine the solvatochromic shift and quantum yield, a rigorous protocol is required to eliminate aggregation artifacts.

Reagents:

-

Spectroscopic grade solvents: Cyclohexane, Toluene, THF, DCM, Acetonitrile, Methanol.

-

Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄,

) or Coumarin 153 (in Ethanol,

Protocol:

-

Stock Solution: Dissolve 1 mg of fluorophore in 10 mL DMSO (1 mM stock). Store in dark at -20°C.

-

Working Solutions: Dilute stock into respective solvents to reach an optical density (OD) of 0.05–0.1 at the excitation wavelength (avoid OD > 0.1 to prevent inner filter effects).

-

Absorption Scan: Measure UV-Vis spectra from 250 nm to 500 nm against a solvent blank.

-

Emission Scan: Excitation at

(typically 350-360 nm). Collect emission from 370 nm to 700 nm.-

Note: Use 10 mm quartz cuvettes. Ensure temperature control (25°C).

-

-

Lippert-Mataga Plot: Plot Stokes shift (

) vs. orientation polarizability (

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for characterizing the photophysical profile of the fluorophore.

Key Data Summary (Predicted/Analogous)

Based on structural analogs (6-dimethylamino-1-tetralone) and ICT theory.

| Solvent | Polarity Index ( | Stokes Shift (cm⁻¹) | Quantum Yield ( | ||

| Hexane | 0.000 | 345 | 430 | ~5,700 | High (>0.7) |

| Toluene | 0.014 | 350 | 455 | ~6,600 | High (>0.7) |

| THF | 0.210 | 355 | 490 | ~7,700 | Medium (~0.5) |

| Methanol | 0.308 | 365 | 540 | ~8,800 | Low (<0.2) |

| Water | 0.320 | 370 | 560 (weak) | ~9,100 | Very Low (<0.05) |

Note: The significant drop in quantum yield in protic solvents is attributed to H-bonding induced quenching and TICT formation.

Applications & Significance

-

Polarity Sensing: The large Stokes shift and solvatochromic range make it an excellent probe for mapping local polarity in hydrophobic pockets of proteins or lipid bilayers.

-

Amyloid Fibril Detection: Similar donor-acceptor rotors show fluorescence enhancement upon binding to rigid amyloid structures (restricting the TICT rotation). This molecule is a candidate for detecting protein aggregation.

-

Drug Development: As a scaffold, the 3,4-dihydroisoquinolin-1(2H)-one core is bioactive (e.g., PARP inhibitors). Understanding its intrinsic fluorescence allows for "label-free" tracking of drug distribution if the dimethylamino derivative is used as a tracer.

References

-

ChemicalBook. 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one Synthesis and Properties.Link

- Reichardt, C.Solvatochromic Dyes as Solvent Polarity Indicators. Chem. Rev. 1994, 94, 2319–2358.

- Lakowicz, J. R.Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006.

- Grabowski, Z. R., et al.Twisted Intramolecular Charge Transfer States (TICT). Chem. Rev. 2003, 103, 3899-4032. (Mechanism of quenching in dimethylamino-donor systems).

Sources

Thermodynamic Stability and Energetic Profiling of Dimethylamino-Substituted Dihydroisoquinolinones: A Technical Guide for Lead Optimization

Executive Summary

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for highly potent MDM2 inhibitors (e.g., NVP-CGM097), EZH2 inhibitors, and

Structural Rationale: The Intersection of Rigidity and Solvation

The selection of the dihydroisoquinolinone core is rarely arbitrary; it is driven by the need to minimize the entropic penalty (

However, this rigid lipophilic core inherently suffers from high crystal lattice energy and a large Gibbs free energy of solvation (

-

Ionization at Physiological pH: With a calculated

typically ranging from 8.5 to 9.5, the tertiary amine is predominantly protonated at pH 7.4. This localized positive charge drastically lowers -

Electrostatic Anchoring: The protonated nitrogen acts as a potent hydrogen bond donor and electrostatic anchor. When binding to target proteins, it forms salt bridges with acidic residues (e.g., Asp or Glu) in the binding pocket, contributing a significant favorable enthalpic (

) component to the overall binding free energy (

Thermodynamic States and Chemical Liabilities

While the resonance-stabilized lactam core is thermodynamically resistant to hydrolysis under physiological conditions, the dimethylamino group introduces specific vulnerabilities that must be monitored during lead optimization[4].

Thermodynamic states and primary degradation pathways of the substituted scaffold.

Causality of Degradation:

-

Oxidative Lability: The electron-rich tertiary amine is highly susceptible to N-oxidation by Cytochrome P450 enzymes (e.g., CYP3A4) and Reactive Oxygen Species (ROS). The resulting N-oxide metabolite represents a thermodynamic sink; while highly soluble, it often suffers a complete loss of target affinity due to severe steric clashes and the inversion of the electrostatic dipole.

-

Lactam Hydrolysis: The dihydroisoquinolinone ring is kinetically trapped. Only under extreme pH conditions (pH < 2 or pH > 12) does the lactam undergo hydrolysis, driven by the ultimate thermodynamic stability of the ring-opened amino acid form.

Energetics of Target Engagement: Enthalpy-Entropy Compensation

Achieving low-nanomolar to picomolar affinities requires a delicate balance of enthalpy and entropy. For dihydroisoquinolinone-based inhibitors (such as the MDM2 inhibitor NVP-CGM097), binding is often enthalpy-driven (

Simultaneously, the dimethylamino group contributes to entropy (

Table 1: Representative Thermodynamic Parameters for Scaffold Variants

| Compound Variant | Thermodynamic Sol. ( | |||||

| Unsubstituted Core | N/A | < 10 | -8.5 | -6.2 | -2.3 | +12.5 |

| Dimethylamino-Substituted | 8.9 | 315 | -11.8 | -9.4 | -2.4 | +25.0 |

| N-Oxide Metabolite | ~4.5 | > 1000 | -5.2 | -3.1 | -2.1 | +4.2 |

Data synthesized from structural analogs in MDM2 and EZH2 inhibitor optimization campaigns, illustrating the profound impact of the dimethylamino group on both solubility and binding energetics[1][3].

Self-Validating Experimental Workflows

To accurately profile these molecules, isolated assays are insufficient. A multi-parametric workflow is required to deconvolute the thermodynamic drivers of stability and binding.

Multi-parametric workflow for evaluating thermodynamic stability and binding energetics.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the only technique that directly measures the heat of binding (

-

Buffer Matching: Dialyze the target protein (e.g., MDM2 or EZH2 complex) overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Dissolve the dimethylamino-dihydroisoquinolinone ligand in the exact same dialysis buffer to prevent heats of mixing.

-

Cell Loading: Load the sample cell with 20–30

M of the target protein. Load the injection syringe with 200–300 -

Titration Execution: Perform 19 injections of 2

L each at 25 °C, with a 150-second spacing between injections to allow the baseline to equilibrate. -

Self-Validation Check (Blanking): Perform a control titration of the ligand into the buffer alone. Subtract this background heat of dilution from the raw data. If the heat of dilution is non-constant or exceeds 10% of the binding heat, the ligand is likely aggregating, invalidating the thermodynamic data.

-

Data Integration: Fit the integrated heat data to a one-site binding model to extract

,

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Unlike kinetic solubility (which measures the dissolution rate of an amorphous DMSO stock), thermodynamic solubility measures the true equilibrium concentration of the lowest-energy crystalline form in an aqueous vehicle, which is critical for oral bioavailability predictions[3].

-

Solid Dispensing: Weigh 2 mg of the crystalline dimethylamino-dihydroisoquinolinone compound into a glass vial.

-

Equilibration: Add 1 mL of simulated intestinal fluid (FaSSIF, pH 6.5). Cap tightly and agitate on a rotary shaker at 37 °C for 24 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at 14,000

g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet. -

Quantification: Dilute the supernatant and quantify the compound concentration via HPLC-UV against a standard curve.

-

Self-Validation Check (Solid State Verification): Recover the residual solid pellet, dry it, and analyze it via X-ray Powder Diffraction (XRPD). If the diffractogram differs from the starting material (e.g., indicating hydrate formation or salt disproportionation), the measured solubility corresponds to the new polymorph, not the original API.

Conclusion

The dimethylamino-substituted dihydroisoquinolinone scaffold represents a triumph of rational thermodynamic design. By leveraging the rigid, hydrogen-bonding capacity of the lactam core and balancing it with the solubilizing, electrostatically active properties of the protonated amine, researchers can achieve exceptional target affinity and favorable physicochemical properties. However, mastering this scaffold requires rigorous, self-validating experimental workflows to monitor metabolic lability and ensure that enthalpy-entropy compensation is actively driving optimization.

References

- Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097)

- Development of 3,4-dihydroisoquinolin-1(2H)-one derivatives for the Positron Emission Tomography (PET)

- Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2)

- Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one K.T.H.M. College

- Synthesis of dihydroisoquinolinone-4-methylboronic esters via domino Heck/borylation using a structurally characterized palladacycle as a c

Sources

Solvatochromic behavior of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one

An In-Depth Technical Guide to the Solvatochromic Behavior of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a dimethylamino group at the 6-position creates a potential intramolecular charge-transfer (ICT) system, making 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one a compelling candidate for investigation as a solvatochromic probe. This guide provides a comprehensive theoretical framework and a detailed experimental blueprint for characterizing the solvatochromic behavior of this molecule. By systematically evaluating its response to diverse solvent environments, researchers can unlock its potential as a sensitive probe for microenvironmental polarity, with applications ranging from fundamental studies of solute-solvent interactions to advanced analyses of drug-target binding sites and cellular imaging. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure technical accuracy and experimental robustness.

Introduction to a Promising Solvatochromic System

The Privileged Scaffold: 3,4-Dihydroisoquinolin-1(2H)-one

The 3,4-dihydroisoquinolin-1(2H)-one moiety is a six-membered lactam ring fused to a benzene ring, a structure prevalent in natural products and synthetic molecules with significant pharmacological properties.[1] Its derivatives have been explored for a wide range of therapeutic applications, including as antioomycete agents and potent inhibitors of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy.[2][3] The rigid, biomimetic structure of this scaffold makes it an excellent foundation for designing functionally specific molecules.[1]

The Target Fluorophore: 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one

This guide focuses on a specific derivative, 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one. The rationale for its selection lies in its electronic architecture. The molecule possesses a strong electron-donating group (the dimethylamino moiety) and an electron-withdrawing group (the lactam carbonyl) arranged in a D-π-A (Donor-π-Acceptor) configuration. Upon absorption of a photon, an electronic transition can induce an intramolecular charge transfer (ICT), significantly increasing the molecule's dipole moment in the excited state (S₁) compared to the ground state (S₀). This change in dipole moment is the fundamental driver of solvatochromism.

The Phenomenon: Solvatochromism

Solvatochromism is the observable change in a substance's color—or more broadly, its absorption and emission spectra—when dissolved in different solvents.[4] This phenomenon arises from the differential solvation of the solute molecule in its ground and excited electronic states.[5]

When a molecule like our target fluorophore is excited, its electron distribution changes, altering its dipole moment. Polar solvent molecules will reorient around this new, larger excited-state dipole, a process called solvent relaxation.[6] This relaxation lowers the energy of the excited state before fluorescence emission occurs. The more polar the solvent, the greater the stabilization and the larger the energy drop. This results in the emission of a lower-energy, red-shifted photon. This is known as positive solvatochromism , and it is characterized by a bathochromic (red) shift in the emission spectrum with increasing solvent polarity.

Theoretical Framework for Analysis

A thorough investigation of solvatochromism requires a multi-faceted analytical approach, combining qualitative observation with robust quantitative models to deconstruct the complex interplay of solute-solvent interactions.

Lippert-Mataga Model: Quantifying Dipole Moment Changes

The Lippert-Mataga equation provides a powerful method to quantify the change in dipole moment between the ground (μg) and excited (μe) states by examining the Stokes shift (the difference in wavenumber between the absorption and emission maxima, Δν̃).[4][7] The equation relates the Stokes shift to the orientation polarizability (Δf) of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n).[8]

Δν̃ = (2(μ_e - μ_g)² / (hca³)) * Δf + constant [4]

A linear plot of the Stokes shift (Δν̃) against the solvent polarity function (Δf) suggests that dipole-dipole interactions are the primary driver of the solvatochromic shift.[4][9] The slope of this plot can be used to estimate the change in the dipole moment (μe - μg), providing critical insight into the degree of charge transfer upon excitation.

Kamlet-Taft Model: Dissecting Specific and Non-Specific Interactions

While the Lippert-Mataga model is excellent for assessing overall polarity effects, it does not distinguish between different types of solute-solvent interactions. The Kamlet-Taft multiparameter approach addresses this by describing the solvatochromic shift as a linear combination of three distinct solvent properties:[10][11]

-

α (Hydrogen Bond Acidity): The ability of the solvent to act as a hydrogen bond donor (HBD).[12]

-

β (Hydrogen Bond Basicity): The ability of the solvent to act as a hydrogen bond acceptor (HBA).[12]

-

π* (Dipolarity/Polarizability): A measure of non-specific electrostatic interactions.[12]

The relationship is expressed through the linear solvation energy relationship (LSER):

ν_max = ν₀ + s(π* + dδ) + aα + bβ

By performing a multiple linear regression of the absorption or emission maxima (ν_max) against the α, β, and π* parameters for a wide range of solvents, one can determine the coefficients s, a, and b. The magnitude and sign of these coefficients reveal the relative contribution of each type of interaction to the total solvatochromic effect.[13]

Proposed Experimental Investigation

This section outlines a detailed, self-validating protocol for the systematic characterization of the solvatochromic properties of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one.

Materials and Instrumentation

-

Compound: Synthesized and purified 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one.

-

Solvents: A curated set of at least 15-20 spectrograde solvents covering a broad range of polarities and hydrogen-bonding capabilities (see Table 1).

-

Instrumentation:

Protocol 1: Solvent Set Selection and Preparation

-

Selection: Choose a diverse set of solvents to ensure a wide sampling of dielectric constants, refractive indices, and Kamlet-Taft parameters. The solvents listed in Table 1 provide a robust starting point.

-

Stock Solution: Prepare a concentrated stock solution of the title compound in a volatile, non-polar solvent (e.g., Dichloromethane) at a concentration of approximately 1x10⁻³ M.

-

Working Solutions: For each solvent in the series, prepare a dilute working solution (e.g., 1x10⁻⁵ M to 1x10⁻⁶ M) by transferring a precise volume of the stock solution into a volumetric flask and diluting to the mark with the target solvent. This two-step dilution minimizes errors from weighing very small amounts of solid and ensures a consistent final concentration across all samples.[5]

Table 1: Selected Solvents and Their Polarity Parameters

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | α (HBD Acidity)[12] | β (HBA Basicity)[12] | π* (Dipolarity)[12] |

| n-Hexane | 1.88 | 1.375 | 0.00 | 0.00 | -0.08 |

| Cyclohexane | 2.02 | 1.427 | 0.00 | 0.00 | 0.00 |

| Toluene | 2.38 | 1.497 | 0.00 | 0.11 | 0.54 |

| Dioxane | 2.21 | 1.422 | 0.00 | 0.37 | 0.55 |

| Diethyl Ether | 4.34 | 1.353 | 0.00 | 0.47 | 0.27 |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | 0.00 | 0.55 | 0.58 |

| Ethyl Acetate | 6.02 | 1.372 | 0.00 | 0.45 | 0.55 |

| Dichloromethane (DCM) | 8.93 | 1.424 | 0.13 | 0.10 | 0.82 |

| Acetone | 20.7 | 1.359 | 0.08 | 0.48 | 0.71 |

| Acetonitrile (ACN) | 37.5 | 1.344 | 0.19 | 0.31 | 0.75 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 0.00 | 0.76 | 1.00 |

| N,N-Dimethylformamide (DMF) | 36.7 | 1.431 | 0.00 | 0.69 | 0.88 |

| Ethanol | 24.5 | 1.361 | 0.83 | 0.77 | 0.54 |

| Methanol | 32.7 | 1.329 | 0.93 | 0.62 | 0.60 |

| Water | 80.1 | 1.333 | 1.17 | 0.47 | 1.09 |

Protocol 2: Spectroscopic Measurements

-

Absorption Spectroscopy:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

For each solvent, use a clean cuvette filled with the pure solvent as a blank reference to record a baseline.

-

Record the absorption spectrum of the corresponding sample solution from approximately 250 nm to 600 nm.

-

Identify and record the wavelength of maximum absorption (λ_abs).[4]

-

-

Fluorescence Spectroscopy:

-

Turn on the spectrofluorometer and allow for stabilization.

-

Set the excitation wavelength to the λ_abs determined for that specific solvent. This is crucial as λ_abs may shift slightly between solvents.

-

Use a cuvette filled with the pure solvent to measure and subtract any background fluorescence.

-

Record the fluorescence emission spectrum for each sample solution.

-

Identify and record the wavelength of maximum fluorescence emission (λ_em).[4]

-

Causality Check: Maintain consistent instrumental parameters (e.g., excitation and emission slit widths) across all measurements to ensure data comparability.[4]

-

Experimental and Analytical Workflow

The entire process, from sample preparation to the final interpretation of solvatochromic behavior, follows a logical and systematic progression.

Caption: Overall experimental and analytical workflow.

Data Analysis and Interpretation

Data Compilation

All acquired spectroscopic data and corresponding solvent parameters should be compiled into a single, organized table for systematic analysis. This table will form the basis for all subsequent plots and regressions.

Table 2: Hypothetical Data Compilation for Solvatochromic Analysis

| Solvent | λ_abs (nm) | λ_em (nm) | ν_abs (cm⁻¹) | ν_em (cm⁻¹) | Stokes Shift Δν̃ (cm⁻¹) | Δf (Orientation Polarizability) | α | β | π* |

| n-Hexane | 350 | 400 | 28571 | 25000 | 3571 | 0.001 | 0.00 | 0.00 | -0.08 |

| Toluene | 355 | 415 | 28169 | 24096 | 4073 | 0.014 | 0.00 | 0.11 | 0.54 |

| THF | 360 | 435 | 27778 | 22989 | 4789 | 0.210 | 0.00 | 0.55 | 0.58 |

| DCM | 362 | 450 | 27624 | 22222 | 5402 | 0.217 | 0.13 | 0.10 | 0.82 |

| ACN | 365 | 470 | 27397 | 21277 | 6120 | 0.305 | 0.19 | 0.31 | 0.75 |

| DMSO | 368 | 485 | 27174 | 20619 | 6555 | 0.263 | 0.00 | 0.76 | 1.00 |

| Methanol | 370 | 500 | 27027 | 20000 | 7027 | 0.309 | 0.93 | 0.62 | 0.60 |

| Water | 375 | 520 | 26667 | 19231 | 7436 | 0.320 | 1.17 | 0.47 | 1.09 |

| (Note: Data in this table are illustrative and not experimental results.) |

Lippert-Mataga Analysis

-

Calculate Parameters:

-

Convert λ_abs and λ_em from nanometers (nm) to wavenumbers (cm⁻¹) using the formula: ν (cm⁻¹) = 10⁷ / λ (nm).

-

Calculate the Stokes Shift: Δν̃ = ν_abs - ν_em.

-

Calculate the orientation polarizability for each solvent: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)].[4]

-

-

Generate Plot: Create a scatter plot of the Stokes Shift (Δν̃, y-axis) versus the orientation polarizability (Δf, x-axis).

-

Interpret:

-

Perform a linear regression on the data points. A high coefficient of determination (R² > 0.9) indicates that the solvatochromic shifts are well-described by the model and primarily driven by changes in the bulk solvent polarity.[9]

-

The slope of the line is directly proportional to the square of the change in dipole moment (μe - μg)². A steep, positive slope is indicative of a significant increase in dipole moment upon excitation, confirming a strong ICT character.

-

Caption: Logic diagram for the Lippert-Mataga analysis.

Kamlet-Taft Analysis

-

Set up Regression: Use statistical software to perform a multiple linear regression (MLR) with the emission maximum in wavenumbers (ν_em) as the dependent variable and the solvent parameters α, β, and π* as the independent variables.

-

Interpret Coefficients:

-

The resulting coefficients (a, b, and s) quantify the sensitivity of the fluorophore's emission energy to each type of interaction.

-

A large, negative 'a' coefficient indicates that the fluorophore is stabilized by hydrogen bond donation from the solvent (e.g., the lactam carbonyl is interacting with protic solvents).

-

A large, negative 'b' coefficient suggests stabilization by hydrogen bond acceptance by the solvent (less common for this type of structure).

-

A large, negative 's' coefficient points to significant stabilization by non-specific dipolar interactions.

-

By comparing the standardized regression coefficients, one can authoritatively state the relative importance of specific (H-bonding) versus non-specific (dipolarity) interactions in the overall solvatochromic effect.

-

Sources

- 1. kthmcollege.ac.in [kthmcollege.ac.in]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. krypton.mnsu.edu [krypton.mnsu.edu]

- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. goldbook.iupac.org [goldbook.iupac.org]

- 11. Kamlet-Taft solvent parameters [stenutz.eu]

- 12. researchgate.net [researchgate.net]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. researchgate.net [researchgate.net]

The 3,4-Dihydroisoquinolin-1(2H)-one Scaffold: A Privileged Motif for Diverse Biological Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one core is a significant pharmacophore in medicinal chemistry, recognized for its presence in numerous natural products and its role as a foundational structure for a wide array of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile scaffold for the design of potent and selective modulators of various biological targets, leading to the development of novel therapeutic agents and molecular probes. This guide offers a comprehensive exploration of the key biological targets of 3,4-dihydroisoquinolin-1(2H)-one derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed for their evaluation.

I. Targeting DNA Damage Repair Pathways: The PARP Enzyme Family

A prominent and extensively investigated area for 3,4-dihydroisoquinolin-1(2H)-one derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[3][4] PARPs are crucial for cellular homeostasis, particularly in the DNA damage response (DDR).[5] By inhibiting PARP, especially in cancers with deficiencies in other DNA repair pathways like BRCA mutations, a state of synthetic lethality can be induced, leading to selective cancer cell death.[5]

A. Mechanism of Action: Catalytic Inhibition and PARP Trapping

The primary mechanism of action for these inhibitors is the competitive binding to the NAD+ site within the catalytic domain of PARP enzymes.[5] This prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs).[5] Furthermore, a key aspect of the efficacy of many PARP inhibitors, including those based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold, is their ability to "trap" the PARP enzyme on the DNA at the site of damage.[5] This PARP-DNA complex is a more potent cytotoxic lesion than the simple inhibition of PARP's catalytic activity, as it creates a physical impediment to DNA replication and transcription, ultimately leading to the formation of double-strand breaks (DSBs).[5]

B. Key PARP Isoforms Targeted

While many initial PARP inhibitors targeted PARP-1 and PARP-2, research has expanded to other family members. 3,4-dihydroisoquinolin-1(2H)-one derivatives have been developed as inhibitors for:

-

PARP-1 and PARP-2: These are the most well-characterized PARP enzymes involved in DNA repair.[6]

-

PARP-10: Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been identified as inhibitors of PARP-10.[6]

-

PARP-7: A PARP-7 inhibitor based on this scaffold has entered phase I clinical trials for cancer.[6]

The development of selective inhibitors for different PARP isoforms is an active area of research, aiming to refine therapeutic strategies and minimize off-target effects.[6]

Caption: PARP Inhibition by 3,4-Dihydroisoquinolin-1(2H)-one Derivatives.

II. Modulating Epigenetic Landscapes: Protein Arginine Methyltransferase 5 (PRMT5)

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology, particularly for non-Hodgkin's lymphoma.[7][8] PRMT5 catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a key role in gene transcription, cell cycle regulation, and DNA damage repair.

A. Mechanism of Inhibition and Therapeutic Rationale

A novel series of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been designed and synthesized as potent and selective PRMT5 inhibitors.[7][8] Through a scaffold hopping strategy, these compounds have demonstrated excellent inhibitory activity against PRMT5.[7] Molecular docking and dynamic simulations have indicated that these derivatives interact tightly with the PRMT5 active site.[7] By inhibiting PRMT5, these compounds can induce apoptosis and arrest the cell cycle in the G0/G1 phase in cancer cells.[7]

B. Preclinical Success and Future Directions

One lead compound from this series, D3, has shown potent antiproliferative activity against Z-138 lymphoma cells, favorable pharmacokinetic profiles, and low hERG toxicity.[7] Furthermore, D3 exhibited significant antitumor efficacy in Z-138 xenograft models with low in vivo toxicity.[7] These findings position PRMT5 as a key target for 3,4-dihydroisoquinolin-1(2H)-one derivatives and highlight their potential for the treatment of non-Hodgkin's lymphoma.[7]

Caption: PRMT5 Inhibition by 3,4-Dihydroisoquinolin-1(2H)-one Derivatives.

III. Probing Cancer Proliferation: Sigma-2 (σ₂) Receptors

Sigma-2 (σ₂) receptors are overexpressed in a variety of human tumors, and their density correlates with the proliferative status of cancer cells.[9] This makes them attractive biomarkers for cancer diagnosis and potential targets for therapeutic intervention.

A. Application in PET Imaging

3,4-dihydroisoquinolin-1(2H)-one derivatives have been developed as ligands for σ₂ receptors with the goal of creating Positron Emission Tomography (PET) imaging probes.[9] These radiolabeled compounds can be used to non-invasively visualize and quantify σ₂ receptor expression in tumors, aiding in cancer diagnosis and monitoring treatment response.[9]

B. Challenges and Opportunities

While some derivatives have shown excellent in vitro properties, in vivo imaging has presented challenges, potentially due to interactions with efflux transporters like P-glycoprotein (P-gp).[9] Despite this, these derivatives may still be valuable for imaging peripheral tumors that do not overexpress P-gp.[9]

IV. Expanding the Target Landscape: Other Notable Biological Activities

The versatility of the 3,4-dihydroisoquinolin-1(2H)-one scaffold extends to a range of other biological targets and activities.

A. Histamine H3 Receptor Antagonism

Derivatives of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one have been synthesized and evaluated as potent and selective histamine H3 receptor antagonists.[10] One compound, in particular, exhibited potent in vitro binding and functional activity at the H3 receptor, along with good selectivity and favorable pharmacokinetic properties.[10]

B. Antioomycete and Antifungal Activity

In the realm of agrochemicals, 3,4-dihydroisoquinolin-1(2H)-one derivatives have demonstrated significant antioomycete activity against plant pathogens like Pythium recalcitrans.[11] The mode of action is suggested to be the disruption of the biological membrane systems of the pathogen.[11]

C. Anticancer Activity via Diverse Signaling Pathways

Beyond specific enzyme inhibition, substituted 3,4-dihydroisoquinolin-1(2H)-ones have demonstrated broad anticancer effects by modulating various signaling pathways.[12] These include the MAPK/ERK and p38 MAPK pathways, which are critical for cell proliferation, differentiation, and apoptosis.[12]

D. Spasmolytic Activity

Novel 1,3-disubstituted 3,4-dihydroisoquinolines have been investigated for their spasmolytic activities, showing potential as smooth muscle relaxants.[13]

V. Experimental Protocols: A Guide to Evaluation

The identification and validation of the biological activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives involve a series of well-established in vitro and in vivo assays.

A. In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a standard method to assess the ability of a compound to inhibit cell growth.

Protocol:

-

Cell Seeding: Plate human cancer cell lines in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the 3,4-dihydroisoquinolin-1(2H)-one derivatives in a complete medium. Replace the existing medium with the diluted compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is then calculated.[12]

B. Enzyme Inhibition Assays

To determine the inhibitory potency of the derivatives against specific enzymes like PARP or PRMT5, various biochemical assays are employed.

General Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified enzyme, its substrate (e.g., NAD+ for PARP, SAM for PRMT5), and a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the 3,4-dihydroisoquinolin-1(2H)-one derivative to the reaction mixture.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme.

-

Detection: Quantify the enzymatic activity using a suitable detection method (e.g., fluorescence, radioactivity, or ELISA-based).

-

IC₅₀ Determination: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

C. In Vivo Xenograft Models

To evaluate the antitumor efficacy of lead compounds in a living organism, xenograft models are commonly used.

Protocol:

-

Tumor Cell Implantation: Implant human cancer cells (e.g., Z-138 for lymphoma) subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment Administration: Administer the 3,4-dihydroisoquinolin-1(2H)-one derivative to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection). A control group receives a vehicle.

-

Tumor Measurement: Measure the tumor volume at regular intervals.

-

Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[7]

Caption: Drug Discovery Workflow for 3,4-Dihydroisoquinolin-1(2H)-one Derivatives.

VI. Quantitative Data Summary

| Derivative Class | Target | Key Findings | Reference |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP | Identification of lead compounds with favorable ADME characteristics. | [3][4] |

| 3,4-dihydroisoquinolin-1(2H)-one based | PRMT5 | D3 demonstrated excellent inhibitory activity and in vivo antitumor efficacy. | [7] |

| 2-[3-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propyl]-3,4-dihydroisoquinolin-1(2H)-one | σ₂ Receptors | Developed as potential PET imaging probes for cancer. | [9] |

| 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one | Histamine H3 Receptor | Potent and selective antagonists with favorable pharmacokinetic properties. | [10] |

| C4-carboxyl substituted | Antioomycete | High in vitro potency against Pythium recalcitrans. |

VII. Conclusion

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has proven to be a remarkably fruitful starting point for the discovery of novel modulators of a diverse array of biological targets. From inhibiting key enzymes in DNA repair and epigenetic regulation to acting on receptors and disrupting microbial membranes, these derivatives continue to offer exciting opportunities for the development of new therapeutics and diagnostic tools. The ongoing exploration of structure-activity relationships and the application of advanced screening and evaluation methodologies will undoubtedly unlock the full potential of this privileged chemical motif.

VIII. References

-

Abate, C., Niso, M., Perrone, R., Berardi, F., & Lacivita, E. (2013). Development of 3,4-dihydroisoquinolin-1(2H)-one derivatives for the Positron Emission Tomography (PET) imaging of σ₂ receptors. European Journal of Medicinal Chemistry, 69, 440-449.

-

Gundersen, L. L., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1853.

-

Langelier, M. F., et al. (2018). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry, 61(15), 6575-6611.

-

Gundersen, L. L., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online.

-

Patel, A. G., et al. (2020). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ChemistrySelect, 5(28), 8157-8184.

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10633-10644.

-

Li, Q. Q., et al. (2024). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma. Journal of Medicinal Chemistry.

-

Yuan, J., et al. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Journal of Medicinal Chemistry, 55(7), 3123-3136.

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Center for Biotechnology Information.

-

Patel, A. G., et al. (2020). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ResearchGate.

-

BenchChem. (2025). Comparative Anticancer Efficacy of Substituted 3,4-Dihydroisoquinolin-1(2H)-ones: A Guide for Researchers. BenchChem.

-

BenchChem. (n.d.). 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one. BenchChem.

-

Wang, C., et al. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 164, 317-333.

-

Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

-

BenchChem. (2025). A Comparative Analysis of Thieno(2,3-c)isoquinolin-5(4H)-one Derivatives and Olaparib in BRCA Mutant Cells. BenchChem.

-

ResearchGate. (n.d.). Anti-coronavirus synthetic 3,4-dihydroisoquinolin-1(2H)-one derivative 56. ResearchGate.

-

Nikolova, I., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 29(14), 3267.

Sources

- 1. 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one | Benchchem [benchchem.com]

- 2. kthmcollege.ac.in [kthmcollege.ac.in]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of 3,4-dihydroisoquinolin-1(2H)-one derivatives for the Positron Emission Tomography (PET) imaging of σ₂ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]

An In-depth Technical Guide to the Fluorescence Mechanism and Quantum Yield of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the anticipated fluorescence properties of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one. While direct literature on the photophysics of this specific molecule is nascent, this document synthesizes established principles of fluorescence chemistry, particularly focusing on intramolecular charge transfer (ICT) phenomena, to construct a predictive framework for its behavior. We will delve into the theoretical underpinnings of its fluorescence mechanism, provide detailed, field-proven experimental protocols for the determination of its quantum yield and solvatochromic properties, and offer insights into the potential applications of this compound in biological imaging and drug discovery. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related fluorophores.

Introduction: The 3,4-Dihydroisoquinolin-1(2H)-one Scaffold and the Influence of the Dimethylamino Moiety

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active natural products and synthetic molecules.[1] Its rigid, bicyclic structure provides a robust framework for the development of novel therapeutic agents. The introduction of a dimethylamino group at the 6-position is anticipated to bestow this scaffold with interesting photophysical properties, transforming it from a primarily bioactive core into a potential fluorescent probe.

The dimethylamino group is a potent electron-donating group. When conjugated to an aromatic system that contains an electron-accepting moiety, a "push-pull" electronic system is established. This arrangement is the foundation for a class of fluorophores that exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation.[2][3] In the case of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one, the lactam carbonyl group within the dihydroisoquinolinone ring system can act as the electron acceptor.

Proposed Fluorescence Mechanism: An Intramolecular Charge Transfer (ICT) Model

We hypothesize that the fluorescence of 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one originates from an Intramolecular Charge Transfer (ICT) state. The process can be conceptualized as follows:

-

Ground State (S₀): In the ground state, there is a minimal electronic interaction between the dimethylamino (donor) and the lactam carbonyl (acceptor) groups. The molecule possesses a certain dipole moment.

-

Excitation (S₀ → S₁): Upon absorption of a photon of appropriate energy, the molecule is promoted to an excited electronic state (S₁). This excitation involves the transition of a π-electron from the highest occupied molecular orbital (HOMO), which is expected to be localized primarily on the electron-rich dimethylamino-substituted benzene ring, to the lowest unoccupied molecular orbital (LUMO), which is anticipated to have significant character on the electron-deficient lactam portion of the molecule.

-

Formation of the ICT State: In the excited state, a significant transfer of electron density occurs from the dimethylamino group to the dihydroisoquinolinone core. This results in an excited state with a much larger dipole moment than the ground state. This charge-separated excited state is the ICT state.

-

Fluorescence (S₁ → S₀): The molecule relaxes from the ICT excited state back to the ground state, emitting a photon of light in the process. The energy of this emitted photon (and thus the color of the fluorescence) is highly dependent on the stability of the ICT state.

A key characteristic of ICT-based fluorophores is their sensitivity to the local environment, a phenomenon known as solvatochromism.[3][4] In polar solvents, the large dipole moment of the ICT state is stabilized, leading to a lower energy level and, consequently, a red-shift (shift to longer wavelengths) in the fluorescence emission.[3][5] Conversely, in nonpolar solvents, the ICT state is less stabilized, resulting in a blue-shifted emission. This property makes such compounds valuable as environmental probes.[4][6]

It is also plausible that a Twisted Intramolecular Charge Transfer (TICT) state could be involved. In the TICT model, following initial excitation, the dimethylamino group may rotate out of the plane of the aromatic ring. This twisting motion leads to a more complete charge separation and a non-emissive or weakly emissive state in some environments, which can significantly affect the fluorescence quantum yield.

Visualizing the Proposed ICT Mechanism

Sources

- 1. kthmcollege.ac.in [kthmcollege.ac.in]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene [mdpi.com]

- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorescence probe properties of intramolecular charge transfer diphenylbutadienes in micelles and vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Advanced Synthesis of 6-Substituted Isoquinolin-1(2H)-ones

Executive Summary

The Pharmacophore & The Challenge The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogues), Rho-kinase (ROCK) inhibitors, and novel antitumor agents targeting Topoisomerase I.

While the isoquinolinone core is synthetically accessible, 6-substituted variants present a specific regiochemical challenge. The 6-position is electronically remote from the directing nitrogen atom, making direct late-stage C-H functionalization difficult without pre-blocking the reactive C4 or C8 positions. Consequently, the most reliable synthetic strategies rely on transition-metal-catalyzed C-H activation/annulation of pre-functionalized benzamides.

This guide analyzes the most robust methodologies for constructing 6-substituted isoquinolinones, focusing on Rh(III) and Co(III) catalysis, and provides a self-validating protocol for laboratory implementation.

Part 1: Strategic Synthetic Approaches

To synthesize a 6-substituted isoquinolin-1(2H)-one, one must map the atoms of the precursor benzamide to the final heterocycle.

Mechanistic Mapping:

-

C1 (Isoquinolinone): Derived from the Benzamide Carbonyl.

-

C4a (Bridgehead): Derived from the Benzamide ortho-carbon (site of C-H activation).

-

C8a (Bridgehead): Derived from the Benzamide ipso-carbon.

-

C6 (Target): Corresponds to the para-position of the starting benzamide.

Therefore, the primary strategy involves the [4+2] annulation of para-substituted benzamides with alkynes .

Rhodium(III)-Catalyzed C-H Activation

-

Mechanism: Cp*Rh(III) coordinates with a directing group (DG) on the benzamide nitrogen (e.g., -OMe, -NMe2, -Piv). The catalyst activates the ortho C-H bond via a Concerted Metalation-Deprotonation (CMD) mechanism.

-

Regiocontrol: Using a para-substituted benzamide forces the substituent into the C6 position of the final ring.

-

Advantages: High functional group tolerance, works with internal and terminal alkynes, water-compatible variants exist.

Cobalt(III)-Catalyzed C-H Activation[1]

-

Mechanism: Similar to Rh(III) but utilizes high-valent Cp*Co(III).

-

Differentiation: Co(III) is often cheaper and can exhibit unique selectivity profiles. It frequently utilizes bidentate directing groups (e.g., 8-aminoquinoline) or oxidizing directing groups (N-phenoxyacetamides) to drive the redox cycle without external oxidants.

Palladium-Catalyzed Carbonylation/Cyclization[2][3][4]

-

Mechanism: Pd(0)/Pd(II) cycle involving ortho-halobenzamides and alkynes or terminal alkene carbonylation.

-

Constraint: Requires ortho-halo precursors, which adds a step compared to direct C-H activation.

Part 2: Comparative Analysis of Methods

| Feature | Rh(III) Catalysis (Preferred) | Co(III) Catalysis | Pd(II) Catalysis |

| Precursor | p-Substituted Benzamide | p-Substituted Benzamide | o-Halo-p-sub-Benzamide |

| Directing Group | Monodentate (-OMe, -OH) | Often Bidentate (8-AQ) | N/A (Oxidative Addition) |

| Atom Economy | High (H2 byproduct if oxidative) | High | Medium (HX byproduct) |

| Cost | High (Rh metal) | Low (Co metal) | Medium |

| C6 Fidelity | Excellent (Strict steric control) | Good | Excellent (Pre-installed) |

| Key Reference | Chem. Sci., 2013 [1] | J. Am. Chem. Soc., 2016 [2] | J. Org. Chem., 2012 [3] |

Part 3: Deep Dive - The Rh(III) Pathway

The most versatile route for drug discovery applications is the Cp*Rh(III)-catalyzed annulation .

Visualization: Retrosynthesis & Mechanism

The following diagram illustrates the retrosynthetic logic and the catalytic cycle that installs the C6 substituent.

Caption: Figure 1. Catalytic cycle for the Rh(III)-mediated synthesis of 6-substituted isoquinolinones from p-substituted benzamides.

Part 4: Validated Experimental Protocol

Target Molecule: 6-Methyl-3,4-diphenylisoquinolin-1(2H)-one Method: Rh(III)-catalyzed C-H activation/annulation.

Reagents & Setup

-

Substrate: 4-Methyl-N-methoxybenzamide (1.0 equiv, 0.5 mmol)

-

Note: The N-methoxy group acts as an oxidizing directing group, removing the need for external metal oxidants like Cu(OAc)2.

-

-

Coupling Partner: Diphenylacetylene (1.2 equiv)

-

Catalyst: [Cp*RhCl2]2 (2.5 mol%)

-

Additive: CsOAc (30 mol%) - Crucial for the CMD mechanism.

-

Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol) - TFE often accelerates C-H activation.

-

Temperature: 60°C

Step-by-Step Workflow

-

Charging: In a 15 mL screw-cap vial equipped with a magnetic stir bar, add 4-Methyl-N-methoxybenzamide (82.6 mg), Diphenylacetylene (107 mg), [Cp*RhCl2]2 (7.7 mg), and CsOAc (28.8 mg).

-

Solvation: Add MeOH (2.0 mL) under air (if using N-methoxy amide) or N2 (if using external oxidants).

-

Expert Insight: If using N-H benzamides, you must add an oxidant (e.g., Cu(OAc)2) and run under inert atmosphere. The N-methoxy variant is "self-oxidizing" (internal oxidant) and releases MeOH as a byproduct, making it cleaner.

-

-

Reaction: Seal the vial and stir at 60°C for 16 hours. The solution typically turns from orange to dark red/brown.

-

Work-up: Cool to room temperature. The product often precipitates.

-

Option A (Precipitate): Filter the solid, wash with cold MeOH.

-

Option B (Soluble): Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc 4:1).

-

-

N-O Cleavage (If N-methoxy remains): The N-methoxy group is cleaved in situ during the annulation in many Rh(III) protocols involving internal oxidants. If an N-methoxy isoquinolinone is isolated, treat with SmI2 (THF, rt) or Zn/AcOH to reveal the free N-H isoquinolinone.

Troubleshooting & Optimization

-

Low Yield? Switch solvent to TFE. The hydrogen-bonding capability of TFE stabilizes the transition state of the C-H cleavage step.

-

Regioselectivity Issues? If using unsymmetrical alkynes (R1 ≠ R2), the larger group typically ends up at C3 (distal to carbonyl) due to steric clash with the directing group during insertion.

Part 5: Biological Context & Applications

The 6-substituted isoquinolinone core is not merely a scaffold but a functional pharmacophore.

-

PARP Inhibition: The amide moiety (NH-CO) mimics the nicotinamide adenine dinucleotide (NAD+) cofactor. Substituents at C6 extend into the hydrophobic pocket of the PARP enzyme, enhancing potency and selectivity.

-

ROCK Inhibition: 6-substitution modulates the planarity and solubility of the core, critical for fitting into the ATP-binding pocket of Rho-kinase.

Visualization: Structure-Activity Relationship (SAR)

Caption: Figure 2. SAR map highlighting the functional role of the 6-position in drug design.

References

-

Rhodium(III)

-

Cobalt-Catalyzed Annulation

- Title: Cobalt(III)

- Source: Journal of the American Chemical Society, 2016

-

URL:[Link]

-

Palladium-Catalyzed Method

-

Biological Relevance (PARP)

- Title: Discovery of Novel PARP Inhibitors

- Source: Journal of Medicinal Chemistry, 2008

-

URL:[Link]

Sources

Predictive Safety Data and Toxicity Profiling for 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern drug discovery, the isoquinolin-1-one scaffold is a privileged pharmacophore, frequently utilized in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors for oncology[1] and multi-receptor modulators for central nervous system (CNS) disorders[2]. The compound 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1178884-33-7) [3] represents a highly specialized derivative where the addition of a dimethylamino group acts as an auxochrome and solubilizing moiety.

As a Senior Application Scientist, I approach the safety and toxicity profiling of this compound not as a static checklist, but as a dynamic, mechanistic puzzle. The dimethylamino group introduces specific metabolic liabilities—namely, susceptibility to Cytochrome P450 (CYP)-mediated N-demethylation[4]. This guide synthesizes predictive Safety Data Sheet (SDS) parameters with field-proven, self-validating experimental protocols to evaluate the cytotoxicity and metabolic stability of this compound.

Physicochemical Properties & Predictive SDS Parameters

Because specialized intermediates like 6-(dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one often lack exhaustive empirical safety data in public repositories, we must establish a predictive SDS based on the physicochemical behavior of closely related structural analogs (e.g., 3,4-dihydro-2H-isoquinolin-1-one and 6-bromo-2H-isoquinolin-1-one)[5][6].

The isoquinolinone core is generally stable under normal laboratory conditions but presents specific acute hazards upon exposure. The dimethylamino substitution increases lipophilicity, which enhances cellular permeability but also raises the potential for dermal absorption.

Table 1: Predictive Hazard and Handling Profile

| Parameter | Predictive Value / Classification | Mechanistic Rationale |

| Molecular Weight | 190.24 g/mol [3] | Small molecule; high likelihood of crossing the blood-brain barrier (BBB). |

| Physical State | Solid (Light yellow to off-white) | Typical for conjugated nitrogenous bicyclic systems[5]. |

| GHS Hazard Statements | H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation) | Based on established data for halogenated and unsubstituted isoquinolinones[6]. |

| Reactivity | Stable; Incompatible with strong oxidizing agents. | The electron-rich dimethylamino group is highly susceptible to N-oxidation[5]. |

| PPE Requirements | Nitrile gloves, safety goggles, particulate respirator (N95/P100). | To prevent mucosal absorption of fine powders during weighing and formulation[6]. |

Mechanistic Toxicity: The Dimethylamino Liability

The primary toxicological and pharmacokinetic liability of 6-(dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one lies in its metabolism. Tertiary amines are classic substrates for hepatic N-demethylation, a process predominantly driven by CYP3A4 and CYP2D6 [4][7].

The Causality of Toxicity:

Why do we care about N-demethylation? The removal of a methyl group is not a simple cleavage; it requires the oxidation of the

CYP450-mediated N-demethylation pathway and potential reactive intermediate toxicity.

Self-Validating Experimental Protocols

To transition from predictive models to empirical data, we must deploy robust, self-validating assays. A protocol is only "self-validating" if it contains internal controls that definitively prove the assay's mechanical success, independent of the test compound's performance.

Protocol A: CYP-Mediated N-Demethylation Phenotyping

Objective: Determine the specific CYP isoforms responsible for the clearance of the compound to predict potential drug-drug interactions (DDIs). Causality: We utilize Human Liver Microsomes (HLMs) combined with selective chemical inhibitors rather than isolated recombinant enzymes. Recombinant enzymes lack competing pathways and physiological membrane dynamics, often overestimating the contribution of minor CYPs.

Step-by-Step Methodology:

-

Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

-

Inhibitor Pre-incubation: Aliquot the HLM suspension into a 96-well plate. Add isoform-specific inhibitors to respective wells: Ketoconazole (1 µM) for CYP3A4, and Quinidine (1 µM) for CYP2D6[7]. Pre-incubate at 37°C for 5 minutes.

-

Substrate Addition: Add 6-(Dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one to a final concentration of 1 µM.

-

Reaction Initiation (The Trigger): Add NADPH (final concentration 1 mM) to initiate the reaction.

-

Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL of the reaction mixture and crash it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and the formation of the N-desmethyl metabolite.

Self-Validation Mechanisms:

-

Minus-NADPH Control: A parallel incubation lacking NADPH. Validation: If the compound degrades here, the clearance is driven by non-CYP enzymes (e.g., amidases), invalidating the CYP hypothesis.

-

Positive Control: Parallel incubation with Midazolam (known CYP3A4 substrate). Validation: Proves the HLMs and NADPH regenerating system are metabolically active.

Self-validating HLM screening workflow for determining CYP450 clearance pathways.

Protocol B: Multiplexed In Vitro Cytotoxicity Screening

Objective: Establish the therapeutic window by comparing efficacy in target cells (e.g., U87MG glioma cells) against hepatotoxicity in healthy models (HepG2). Causality: Isoquinolinones are potent PARP-1 inhibitors that induce apoptosis via DNA damage and ROS generation[1]. We must multiplex an ATP-dependent viability assay (CellTiter-Glo) with a membrane integrity assay (LDH release) to differentiate between targeted apoptosis (desired) and necrotic toxicity (undesired off-target effect).

Step-by-Step Methodology:

-

Cell Seeding: Seed U87MG and HepG2 cells at 5,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO2.

-

Dosing: Treat cells with a 10-point dose-response curve of the compound (0.1 nM to 100 µM).

-

Incubation: Incubate for 72 hours.

-

LDH Readout (Necrosis): Transfer 50 µL of the supernatant to a new plate and add LDH assay reagent. Read absorbance at 490 nm.

-

ATP Readout (Viability): Add 50 µL of CellTiter-Glo reagent to the remaining cells in the original plate. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

Self-Validation Mechanisms:

-

Vehicle Control: 0.1% DMSO. Validation: Ensures the solvent is not driving cell death.

-

Benchmark Control: Rucaparib (FDA-approved PARP inhibitor). Validation: Calibrates the assay sensitivity; rucaparib should yield an IC50 of ~15 µM in U87MG cells[1].

Quantitative Safety Thresholds for Lead Optimization

Based on the behavior of isoquinolinone derivatives in preclinical development, the following thresholds should be used to evaluate the data generated from the protocols above.

Table 2: Target In Vitro Toxicity and Metabolic Thresholds

| Assay Metric | Target Threshold for Progression | Flag for Structural Redesign |

| Hepatic Intrinsic Clearance ( | < 20 µL/min/mg protein | > 50 µL/min/mg protein (Rapid N-demethylation) |

| CYP Inhibition ( | > 10 µM for CYP3A4 / CYP2D6 | < 1 µM (High risk of clinical DDI) |

| HepG2 Cytotoxicity ( | > 50 µM (Low hepatotoxicity) | < 10 µM (Narrow therapeutic index) |

| U87MG Efficacy ( | < 1.5 µM[1] | > 10 µM (Poor target engagement) |

References[3] Title: 6-(dimethylamino)-3,4-dihydroisoquinolin-1(2H)-one synthesis

Source: chemicalbook.com URL: 5] Title: SAFETY DATA SHEET - Fisher Scientific Source: fishersci.com URL: 4] Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: mdpi.com URL: 7] Title: Involvement of Cytochrome P450 3A4 Enzyme in the N-Demethylation of Methadone in Human Liver Microsomes Source: acs.org URL: 6] Title: SAFETY DATA SHEET - Shanghai Canbi Pharma Ltd. Source: canbipharm.com URL: 2] Title: Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation Source: nih.gov URL: 1] Title: Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation Source: acs.org URL:

Sources

- 1. pubs.acs.org [pubs.acs.org]